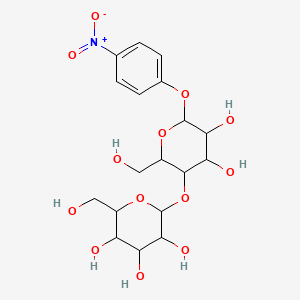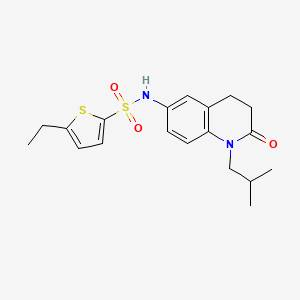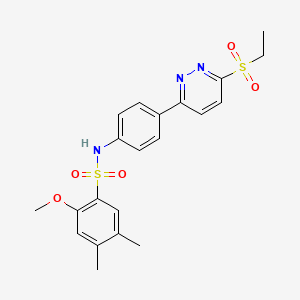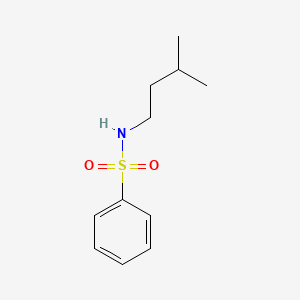
2,3-Diethylaniline
Vue d'ensemble
Description
2,3-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is a colorless to yellowish liquid and is known for its characteristic amine-like odor. It is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of nitro compounds. For example, 2,3-dinitrobenzene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitro compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2,3-Diethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,3-Diethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,3-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
2,4-Diethylaniline: Ethyl groups at the 2nd and 4th positions.
2,6-Diethylaniline: Ethyl groups at the 2nd and 6th positions.
Uniqueness: 2,3-Diethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the ethyl groups can affect the compound’s steric and electronic properties, making it distinct from other diethylaniline derivatives.
Propriétés
IUPAC Name |
2,3-diethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKTWPJEIBKCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2634659.png)



![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)
